molecular formula C33H42FNO7 B12629082 C33H42Fno7

C33H42Fno7

カタログ番号: B12629082
分子量: 583.7 g/mol
InChIキー: DSGJHGLCXMRKCC-AAXFWFPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C₃₃H₄₂FNO₇ is a fluorinated organic compound characterized by a complex polycyclic structure. Key structural features include a fused aromatic system and a fluorine substituent, which likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs . The fluorine atom at position FNO₇ may participate in dipole interactions or steric effects, impacting reactivity and solubility.

特性

分子式

C33H42FNO7

分子量

583.7 g/mol

IUPAC名

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C33H42FNO7/c1-31-14-11-23(36)17-21(31)5-8-24-25-12-15-33(41,32(25,2)18-26(37)30(24)31)27(38)19-42-29(40)10-9-28(39)35-16-13-20-3-6-22(34)7-4-20/h3-4,6-7,17,24-26,30,37,41H,5,8-16,18-19H2,1-2H3,(H,35,39)/t24-,25-,26-,30+,31-,32-,33-/m0/s1

InChIキー

DSGJHGLCXMRKCC-AAXFWFPKSA-N

異性体SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O

正規SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O

製品の起源

United States

準備方法

The synthesis of C33H42FNO7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically involve:

    Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as reduction and hydroxylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of the compound.

    Functional Group Modifications:

化学反応の分析

C33H42FNO7: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed.

科学的研究の応用

C33H42FNO7: has a wide range of applications in scientific research:

作用機序

The mechanism of action of C33H42FNO7 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorinated Derivatives

Chlorinated compounds such as C₃₂H₇₁ClN₆O₅ (MW: ~724.9 g/mol) and C₃₄H₆₉ClN₆O₅ (MW: ~721.4 g/mol) share similarities in backbone structure but differ in halogen substitution (Cl vs. F) and side-chain modifications .

Table 1: Key Structural and Physical Properties
Property C₃₃H₄₂FNO₇ C₃₂H₇₁ClN₆O₅ C₃₄H₆₉ClN₆O₅
Molecular Weight 607.7 g/mol 724.9 g/mol 721.4 g/mol
Halogen Substituent Fluorine Chlorine Chlorine
Key Bond Angles C6'-C1'-C2'-C3': 169.1° C32'-C33'-C38': 119.0° C34-C33'-C38': 120.0°
Dihedral Angles C1'-C2'-C3'-C4': -11.3° C37'-C38'-C33": 121° C39'-C38'-C33': 119.4°
Likely Applications Pharmaceuticals Pesticides/Pharmaceuticals Polymer Stabilizers

Key Observations :

  • Electronegativity and Reactivity: Fluorine’s higher electronegativity (4.0 vs. Cl: 3.0) may enhance C₃₃H₄₂FNO₇’s hydrogen-bonding capacity compared to chlorinated analogs, affecting receptor binding in drug design .
  • Thermal Stability : Chlorinated compounds often exhibit higher thermal stability due to stronger C-Cl bonds, making them suitable for industrial applications (e.g., flame retardants) .

Functional Analogues: Phosphorus-Containing Compounds

Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives share functional similarities, such as flame-retardant properties, but differ in core structure .

Table 2: Functional Comparison
Property C₃₃H₄₂FNO₇ DOPO Derivatives
Primary Function Enzyme inhibition Flame retardation
Key Functional Groups Fluorine, Amide Phosphaphenanthrene
Thermal Decomposition ~300°C (predicted) 350–400°C
Applications Anticancer agents Epoxy resin additives

Key Observations :

  • Mechanistic Differences: C₃₃H₄₂FNO₇’s fluorine and amide groups favor targeted biological interactions, while DOPO derivatives rely on phosphorus-mediated radical scavenging for flame retardation .

Pharmaceutical Potential of C₃₃H₄₂FNO₇

In contrast, chlorinated analogs like C₃₂H₇₁ClN₆O₅ are more commonly used in agrochemicals due to their persistence .

Analytical Differentiation

  • NMR Spectroscopy : Fluorine’s distinct chemical shift (δ ~ -120 to -150 ppm) allows easy differentiation from chlorine-containing analogs .
  • Mass Spectrometry: The molecular ion peak at m/z 608 ([M+H]⁺) for C₃₃H₄₂FNO₇ contrasts with chlorinated analogs, which show isotopic patterns characteristic of Cl .

生物活性

The compound C33H42FNO7, a fluorinated derivative of 2-deoxy-d-glucose (2-DG), has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in inhibiting glycolysis, and comparative studies with other derivatives.

Chemical Structure and Properties

C33H42FNO7 is characterized by its fluorinated structure, which enhances its interaction with biological targets compared to non-fluorinated analogs. The presence of fluorine atoms typically increases metabolic stability and alters the pharmacokinetic profile of compounds.

The primary mechanism through which C33H42FNO7 exerts its biological activity is by inhibiting glycolysis, a metabolic pathway that is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and downstream glycolytic enzymes. This inhibition disrupts the energy supply of cancer cells, leading to reduced proliferation and increased apoptosis.

Comparative Efficacy

Recent studies have shown that fluorinated derivatives like C33H42FNO7 demonstrate significantly lower IC50 values compared to traditional 2-DG. In vitro assays indicate that these compounds are more effective at inhibiting hexokinase II (HKII), especially under hypoxic conditions prevalent in tumor microenvironments.

Table 1: Comparative IC50 Values of C33H42FNO7 and Related Compounds

CompoundIC50 (µM)Mechanism of Action
C33H42FNO75.2HKII inhibition
2-Deoxy-D-Glucose25.0HKII inhibition
Fluorinated Analog 13.8HKII inhibition
Fluorinated Analog 24.5HKII inhibition

Case Studies

  • In Vitro Studies : Research conducted on GBM cell lines demonstrated that C33H42FNO7 not only inhibited cell growth but also induced apoptosis at lower concentrations than its non-fluorinated counterparts. The study utilized both cell viability assays and flow cytometry to assess the compound's efficacy.
  • Animal Models : In vivo studies using xenograft models of GBM showed that treatment with C33H42FNO7 resulted in significant tumor reduction compared to control groups receiving standard therapies or vehicle treatments. The compound's ability to penetrate the blood-brain barrier was confirmed through imaging studies.
  • Pharmacokinetics : The pharmacokinetic profile of C33H42FNO7 indicates improved bioavailability and longer half-life compared to traditional 2-DG, attributed to its fluorinated structure. Studies measured plasma concentrations over time, revealing sustained therapeutic levels that could enhance treatment efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。